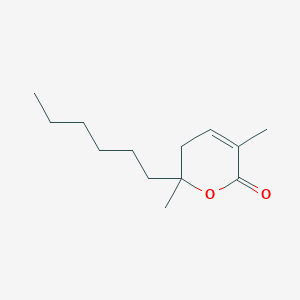
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a hexyl group, two methyl groups, and a dihydropyranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of enals and ketones in the presence of N-heterocyclic carbene (NHC) precatalysts can lead to the formation of pyranone derivatives . Another method involves the use of dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors, continuous flow systems, and advanced catalytic processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A similar compound with a simpler structure, lacking the hexyl and methyl groups.
6-Undecyl-5,6-dihydro-2H-pyran-2-one: Another similar compound with an undecyl group instead of a hexyl group.
4-Hydroxy-6-methyl-2-pyranone: A compound with a hydroxyl group and a methyl group, differing in the position of the substituents.
Uniqueness
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hexyl group and two methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
502848-73-9 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2-hexyl-2,5-dimethyl-3H-pyran-6-one |
InChI |
InChI=1S/C13H22O2/c1-4-5-6-7-9-13(3)10-8-11(2)12(14)15-13/h8H,4-7,9-10H2,1-3H3 |
Clave InChI |
HXWYHMDRKBXNRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(CC=C(C(=O)O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
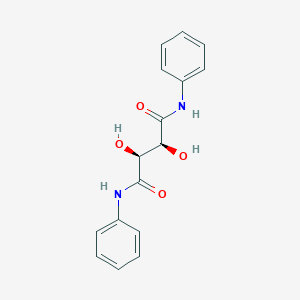
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
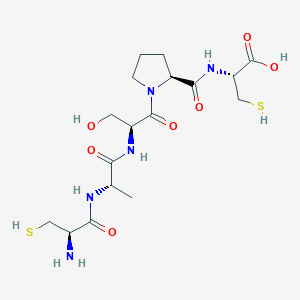
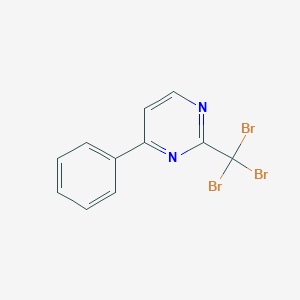
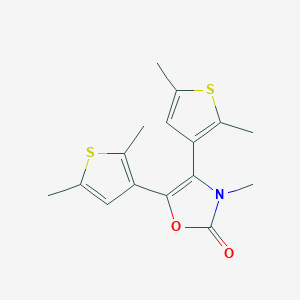
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
